Product packaging for 2-[2-(methoxymethyl)phenyl]acetonitrile(Cat. No.:CAS No. 408535-88-6)

2-[2-(methoxymethyl)phenyl]acetonitrile

Cat. No.: B6249874
CAS No.: 408535-88-6
M. Wt: 161.2
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Description

Significance and Role as a Synthetic Intermediate

The primary significance of 2-[2-(methoxymethyl)phenyl]acetonitrile lies in its function as a versatile building block in organic synthesis. The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, which are fundamental components of many larger molecules. The presence of the methoxymethyl group at the ortho position can influence the reactivity of the aromatic ring and the nitrile side chain, potentially leading to unique selectivity in certain reactions.

This compound is noted as a useful intermediate in the preparation of pharmaceutical compounds, particularly those targeting the central nervous system. google.com For instance, substituted phenylacetonitriles are known precursors to important antidepressant drugs. google.com The strategic placement of the methoxymethyl group can be leveraged to construct complex molecular architectures. For example, it can undergo nucleophilic substitution, allowing for the introduction of diverse functionalities.

Furthermore, the general class of phenylacetonitriles is crucial in the synthesis of various biologically active compounds. They are key starting materials for producing α-alkylated arylacetonitriles, which are important intermediates for pharmaceuticals. researchgate.net Methods for the α-alkylation of phenylacetonitriles are actively being explored, highlighting the ongoing interest in this class of compounds. researchgate.net

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 408535-88-6
Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
Synonyms (2-methoxymethyl-phenyl)-acetonitrile

Overview of Research Trajectories

Current research involving compounds structurally related to this compound is focused on developing efficient and novel synthetic methodologies. While specific research exclusively on this compound is not widely published, the broader investigation into substituted phenylacetonitriles provides a clear indication of its potential research avenues.

One significant area of research is the development of new methods for the synthesis of substituted phenylacetonitriles themselves. For example, processes for preparing these compounds through the reaction of alkoxyphenylacetonitriles with ketones in the presence of a phase transfer catalyst are being explored for their efficiency and environmental benefits over traditional methods that use hazardous reagents like n-butyl lithium. google.com

Another important research trajectory involves the use of phenylacetonitrile (B145931) derivatives in condensation reactions to form more complex structures. For instance, the Knoevenagel condensation of phenylacetonitriles with aldehydes is a common method for creating new carbon-carbon bonds and synthesizing conjugated systems. researchgate.net

The synthesis of heterocyclic compounds is another promising application. Phenylacetonitrile derivatives can be used as precursors for benzimidazoles, a class of compounds with a wide range of biological activities. wikipedia.org This involves the condensation of a substituted o-phenylenediamine (B120857) with a phenylacetonitrile derivative. wikipedia.org

While direct and extensive research on this compound is still emerging, its structural features and the well-established reactivity of the phenylacetonitrile scaffold position it as a compound of interest for future synthetic explorations in medicinal and materials chemistry.

Properties

CAS No.

408535-88-6

Molecular Formula

C10H11NO

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 2 Methoxymethyl Phenyl Acetonitrile and Its Analogs

Classical and Conventional Synthetic Routes

Traditional methods for the synthesis of arylacetonitriles, including 2-[2-(methoxymethyl)phenyl]acetonitrile, have long relied on foundational reactions in organic chemistry. These routes are characterized by their well-established mechanisms and broad applicability, though they sometimes involve harsh conditions or stoichiometric reagents.

Nucleophilic Substitution Reactions in Acetonitrile (B52724) Synthesis

Nucleophilic substitution is a cornerstone for the formation of arylacetonitriles. In this approach, a suitable nucleophile, typically a cyanide anion (CN⁻), displaces a leaving group on a benzylic carbon. The most common pathway is the S_N2 reaction, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon center is chiral. mdpi.comlibretexts.org

A prototypical example is the Kolbe nitrile synthesis, where a benzyl (B1604629) halide, such as 2-(methoxymethyl)benzyl chloride, reacts with an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN). wikipedia.org The reaction is typically performed in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the dissolution of the cyanide salt and promote the S_N2 mechanism. The use of anhydrous acetone is particularly effective for reactive benzyl halides as it minimizes hydrolysis of the starting material to the corresponding benzyl alcohol, a common side reaction in aqueous media. orgsyn.org The addition of sodium iodide can catalyze the reaction by converting the benzyl chloride to the more reactive benzyl iodide in situ. orgsyn.org

A general scheme for this synthesis is as follows: Starting Material: 2-(methoxymethyl)benzyl chloride Reagent: Sodium Cyanide (NaCN) Solvent: Acetone Product: this compound

This method is robust and has been used to prepare a variety of substituted phenylacetonitriles, such as p-methoxyphenylacetonitrile, in high yields (74-81%). orgsyn.org

Metathetical Reactions for Arylacetonitriles

Metathesis, or double displacement, reactions provide another classical avenue for synthesizing arylacetonitriles. These reactions involve the exchange of ions between two compounds in solution. nsc.rudntb.gov.ua In the context of arylacetonitrile synthesis, a metathetical reaction occurs when an alkali cyanide salt is mixed with a benzyl halide. The halide anion and the cyanide anion effectively "switch partners." orgsyn.org

For instance, the reaction between 2-(methoxymethyl)benzyl chloride and sodium cyanide in an aqueous solvent mixture can be described as a metathesis reaction. orgsyn.org The driving force for this type of reaction is often the formation of a product that is less soluble or more stable, thereby shifting the equilibrium. rsc.org While mechanistically similar to the S_N2 reaction described above, the term metathesis emphasizes the ion exchange aspect of the transformation.

Reactant 1Reactant 2Product 1Product 2Reference
Anisyl ChlorideSodium Cyanidep-MethoxyphenylacetonitrileSodium Chloride orgsyn.org
Benzyl ChlorideSodium CyanideBenzyl CyanideSodium Chloride wikipedia.org

Alkylation Strategies for Acetonitrile Derivatives

Alkylation strategies offer a different approach, where the acetonitrile moiety itself acts as a nucleophile. The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This carbanion can then react with an electrophile, such as an alkyl halide, in a nucleophilic substitution reaction.

For the synthesis of substituted arylacetonitriles, this typically involves the alkylation of a pre-existing phenylacetonitrile (B145931). However, direct alkylation of acetonitrile is also possible. researchgate.net The challenge with direct alkylation is that the product is often more acidic than the starting acetonitrile, which can lead to undesired dialkylation. researchgate.net To circumvent this, specific protocols have been developed, such as adding the alkylating agent to an excess of lithioacetonitrile at low temperatures.

A more common and controlled method is the C-alkylation of benzyl cyanide using a base like potassium hydroxide (B78521) (KOH) under phase-transfer catalysis (PTC) conditions. researchgate.net The phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the benzyl cyanide, creating the nucleophile that then reacts with an alkylating agent. researchgate.net

Acetonitrile DerivativeBaseAlkylating AgentCatalystProductReference
Benzyl Cyanideaq. KOHn-BromopropaneTBAB2-Phenylvaleronitrile researchgate.net
Acetonitrilen-BuLiDodecyl benzenesulfonate-Dodecanenitrile researchgate.net

Advanced and Emerging Synthetic Approaches

Modern synthetic chemistry has seen a shift towards more efficient, selective, and sustainable methods. For arylacetonitrile synthesis, this has translated into the development of catalytic systems and electrochemical pathways that offer significant advantages over classical routes.

Catalytic Methods in Arylacetonitrile Formation

Catalytic methods avoid the need for stoichiometric activating agents and often proceed under milder conditions with higher functional group tolerance. A prominent strategy is the direct deoxygenative cyanation of benzyl alcohols, which are often more readily available and stable than the corresponding halides. nih.gov

Lewis Acid Catalysis: Various Lewis acids have been shown to catalyze the direct cyanation of benzylic alcohols using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. researchgate.net Catalysts like indium(III) bromide (InBr₃) and zinc triflate (Zn(OTf)₂) are effective. researchgate.net More recently, the boron Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been used for the cyanation of alcohols with isonitriles serving as a safer cyanide source, producing α-aryl nitriles in excellent yields. nih.gov

Transition Metal Catalysis: Ruthenium and copper complexes have also been employed. A ruthenium-based pincer complex, for example, can catalyze the α-alkylation of benzyl nitriles with benzyl alcohols through a "borrowing hydrogen" mechanism. researchgate.net In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes condensation with the nitrile, followed by hydrogenation of the intermediate to yield the alkylated product. researchgate.net Separately, cuprous oxide (Cu₂O) has been used to catalyze the conversion of benzyl alcohols directly into aromatic nitriles. nih.gov

CatalystSubstrateCyanide SourceSolventYield (%)Reference
InBr₃ (5-10 mol%)Benzylic AlcoholsTMSCNDichloromethane46-99 researchgate.net
B(C₆F₅)₃ (10 mol%)Benzyl AlcoholtBu-NCToluene (B28343)98 nih.gov
[Cy₂NNN(RuCl₂(PPh₃))]Benzyl Nitrile / Benzyl Alcohol-Toluene99 researchgate.net
Cu₂O / phenBenzyl AlcoholsK₄[Fe(CN)₆]DMSOModerate to High nih.gov

Electrochemical Synthesis Pathways

Electrosynthesis represents a green and powerful tool in modern organic chemistry, using electricity to drive chemical reactions, thereby reducing the reliance on chemical oxidants or reductants. rsc.orgmdpi.com Several electrochemical methods have been developed for the synthesis of nitriles.

One approach is the direct C-H bond cyanation. For example, imine derivatives can undergo electrochemical cyanation where acetonitrile itself serves as the cyanide source under catalyst-free conditions. rsc.org Another innovative method is the paired electrosynthesis of benzonitriles from benzoic acids in liquid ammonia (B1221849). In this system, the benzoic acid is reduced at the cathode to benzyl alcohol, while iodide from the supporting electrolyte is oxidized at the anode to iodine. These electrochemically generated species then react chemically to form the benzonitrile (B105546). researchgate.net

Furthermore, the selective dehydrogenative anodic cyanation of phenols at their benzylic positions has been reported, offering a metal-free route to valuable 2-phenylacetonitrile (B1602554) derivatives. researchgate.net These electrochemical methods are highly attractive due to their sustainability and potential for scalability. researchgate.netmdma.ch

MethodSubstrateReagent/ConditionsProduct TypeReference
C-H CyanationImine DerivativesAcetonitrile, Carbon/Magnesium electrodesPhenylbenzimidoyl cyanides rsc.org
Paired ElectrosynthesisBenzoic AcidElectrolysis in liquid NH₃ with NaIBenzonitrile researchgate.net
Anodic CyanationPhenolsElectrolysis with HFIP/Et₃N, TMSCN2-Phenylacetonitriles researchgate.net
ReductionBenzyl CyanidePd/Graphite cathode, aq. methanolic HClβ-Phenylethylamine mdma.ch

Multicomponent Reactions Incorporating Acetonitrile Moieties

Multicomponent reactions (MCRs) are highly sought-after synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby increasing efficiency and reducing waste. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct similar structural motifs.

For instance, reactions that incorporate acetonitrile or its synthetic equivalents are well-established. The versatile reactivity of the α-carbon of acetonitrile and the nucleophilic character of the nitrile nitrogen allow for its participation in various MCRs. Conceptually, a one-pot synthesis of this compound could be envisioned by combining a derivative of 2-(methoxymethyl)benzene with a cyanide source and other reagents that facilitate the introduction of the cyanomethyl group onto the aromatic ring. However, the development of such a specific and efficient MCR remains an area for further research.

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule into simpler, readily available starting materials. This process highlights the key bond formations necessary for its synthesis.

Retrosynthetic analysis of this compound, showing the disconnection of the molecule into its primary precursors: 2-(methoxymethyl)benzyl halide and a cyanide source.
Figure 1: Retrosynthetic analysis of this compound.

The most logical disconnections involve the carbon-carbon bond between the phenyl ring and the acetonitrile moiety, and the ether linkage of the methoxymethyl group.

Strategies for the Methoxymethyl Phenyl Moiety

The synthesis of the 2-(methoxymethyl)phenyl fragment can be approached in several ways, primarily focusing on the formation of the ether bond or the functionalization of a pre-existing toluene derivative.

One common strategy involves the methylation of a corresponding hydroxymethyl precursor. For example, 2-(hydroxymethyl)benzaldehyde (B1295816) can be methylated to give 2-(methoxymethyl)benzaldehyde. This methylation is typically achieved using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Alternatively, the methoxymethyl group can be introduced by reacting a suitable precursor, such as 2-bromobenzyl alcohol, with a methoxylating agent. Another approach starts with 2-methylphenol (o-cresol), which can be protected, functionalized at the methyl group, and then the methoxy (B1213986) group can be installed.

A key intermediate in many of these routes is a substituted benzyl halide, such as 2-(methoxymethyl)benzyl bromide. This can be prepared from 2-methylanisole (B146520) through radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator.

PrecursorReagent(s)ProductTypical Yield
2-(Hydroxymethyl)benzaldehydeMethyl iodide, Base2-(Methoxymethyl)benzaldehydeGood
2-MethylanisoleN-Bromosuccinimide (NBS), Radical Initiator2-(Methoxymethyl)benzyl bromideModerate to Good
2-(Bromomethyl)phenyl)acetonitrileMethanol (B129727)2-(2-(Methoxymethyl)phenyl)acetonitrileGood google.com

This table presents plausible synthetic transformations for the methoxymethyl phenyl moiety based on established chemical principles.

Introduction of the Acetonitrile Functionality

The introduction of the acetonitrile group (-CH₂CN) is a fundamental transformation in organic synthesis, with several reliable methods available.

The most direct route to this compound involves the nucleophilic substitution of a suitable leaving group on the benzylic carbon with a cyanide anion. The reaction of 2-(methoxymethyl)benzyl bromide with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, is a classic and effective method. orgsyn.orgwikipedia.orgprepchem.com This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Another powerful method is the palladium-catalyzed cyanation of aryl halides. patsnap.com Although this would introduce the nitrile group directly to the aromatic ring, subsequent elaboration would be required to introduce the methylene (B1212753) spacer. A more direct application would be the cyanation of a benzyl halide.

The conversion of an aldehyde to a nitrile also provides a viable route. 2-(Methoxymethyl)benzaldehyde can be converted to its corresponding oxime, which can then be dehydrated to yield the nitrile.

A patent for a closely related compound, (3-methoxymethyl-2-nitro-phenyl)acetonitrile, describes a synthesis wherein (3-bromomethyl-2-nitro-phenyl)acetonitrile is reacted with methanol to form the methoxymethyl ether. google.com This highlights a strategy where the acetonitrile group is in place before the formation of the methoxymethyl ether.

Starting MaterialReagent(s)ProductReaction Type
2-(Methoxymethyl)benzyl bromideSodium CyanideThis compoundNucleophilic Substitution orgsyn.orgwikipedia.orgprepchem.com
2-(Methoxymethyl)benzaldehyde1. Hydroxylamine2. Dehydrating AgentThis compoundOxime formation and dehydration
2-Nitro-3-cyanomethyl-benzyl alcoholAlkylating agent(2-Nitro-3-alkoxymethyl-phenyl)acetonitrileAlkylation google.com

This table summarizes common methods for the introduction of the acetonitrile functionality in the synthesis of phenylacetonitriles.

Reactivity and Mechanistic Studies

Nucleophilic Character of the Acetonitrile (B52724) Group

The acetonitrile group in 2-[2-(methoxymethyl)phenyl]acetonitrile possesses a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. However, the adjacent methylene (B1212753) group, activated by both the phenyl ring and the electron-withdrawing nitrile moiety, exhibits significant acidity. This allows for the formation of a resonance-stabilized carbanion, which acts as a potent nucleophile in various chemical transformations.

The carbanion generated from this compound readily participates in condensation reactions with a variety of carbonyl compounds. This reactivity is analogous to the well-documented alkaline condensation of phenylacetonitrile (B145931) with carbonyl compounds like cyclohexanone. google.comgoogle.com These reactions, often of the Knoevenagel or a similar type, involve the nucleophilic addition of the carbanion to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated nitrile. google.comchemrxiv.org

For instance, the condensation with benzaldehydes in the presence of a base like piperidine (B6355638) is a common method for synthesizing phenylcyanoacrylates. chemrxiv.org Similarly, reactions with ketones, such as cyclohexanone, can be catalyzed by bases like potassium hydroxide (B78521) or sodium methoxide (B1231860) to produce compounds like 2-cyclohexylidene-2-phenylacetonitrile. google.comgoogle.com The reaction conditions, including the choice of base and solvent, can significantly influence the reaction's efficiency and yield. google.com

Table 1: Examples of Condensation Reactions

Carbonyl Compound Base/Catalyst Product Type
Benzaldehydes Piperidine Phenylcyanoacrylates
Cyclohexanone KOH, NaOMe α,β-Unsaturated nitriles
Cyclic Ketones Triethylbenzylammonium chloride/NaOH α,β-Unsaturated nitriles

The nucleophilic carbanion derived from this compound can also add to other electrophilic species beyond carbonyls. These include Michael acceptors, such as α,β-unsaturated esters, ketones, and nitriles. lehigh.edu The reaction proceeds via a Michael-type addition, where the carbanion attacks the β-carbon of the unsaturated system. lehigh.edu

Furthermore, the nitrile group itself can be activated under certain conditions. For example, strained aluminum-phosphorus-carbon heterocycles have been shown to activate and capture acetonitrile at room temperature, forming unique six-membered heterocyclic rings. rsc.org While this specific reaction has not been reported for this compound, it highlights the potential for activating the nitrile group towards electrophilic species under specific catalytic conditions.

Ritter Reaction and Related Transformations

The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from a nitrile and a source of a stable carbocation, such as an alkene or an alcohol, in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The reaction proceeds through the electrophilic addition of the carbocation to the nitrile's nitrogen atom, forming a nitrilium ion intermediate, which is subsequently hydrolyzed to the corresponding amide. organic-chemistry.org

In the context of the Ritter reaction, alkenes and alcohols serve as precursors to the crucial carbocation intermediate. Strong acids are typically required to facilitate the formation of this carbocation. wikipedia.org For alcohols, particularly tertiary and benzylic alcohols, protonation of the hydroxyl group followed by the loss of water generates the carbocation. organic-chemistry.org Primary alcohols, with the exception of benzylic alcohols, are generally not suitable substrates under standard Ritter conditions. organic-chemistry.org

Recent advancements have explored milder and more efficient methods for carbocation generation, including the use of solid acid catalysts like silica-bonded N-propyl sulphamic acid (SBNPSA). ias.ac.in Such catalysts offer advantages like environmental friendliness and ease of separation. ias.ac.in Additionally, photocatalytic methods involving electron transfer have been investigated as an alternative to strong acids for promoting carbocation formation. wikipedia.org

Once the nitrilium ion is formed from the reaction of this compound and a carbocation, it readily undergoes hydrolysis upon aqueous workup to yield the corresponding N-substituted amide. organic-chemistry.org This provides a direct route to a wide range of amides. libretexts.orgmasterorganicchemistry.comlibretexts.org

The Ritter reaction is not limited to the synthesis of amides. The intermediate nitrilium ion can be trapped by other nucleophiles. For instance, in intermolecular C-H amination reactions, a carbocation generated from an alkane can be trapped by a nitrile to form a nitrilium ion, which can then be intercepted by an alcohol to form dihydrooxazine derivatives. nih.gov This highlights the versatility of the Ritter reaction and its potential for generating various nitrogen-containing compounds.

Table 2: Key Steps in the Ritter Reaction

Step Description
1 Formation of a carbocation from an alkene or alcohol under acidic conditions.
2 Nucleophilic attack of the nitrile nitrogen on the carbocation to form a nitrilium ion.
3 Hydrolysis of the nitrilium ion to yield an N-substituted amide.

Radical Reactions and Cyclizations

The involvement of this compound in radical reactions offers alternative pathways for functionalization. Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org

A notable example is the α-alkylation of phenylacetonitriles with alcohols. nih.gov This process can be initiated by the dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation with the phenylacetonitrile. The resulting intermediate can then be involved in a transfer hydrogenation reaction. nih.gov

Radical cyclization reactions represent another important class of transformations. While specific examples involving this compound are not extensively documented, related structures demonstrate the potential for such reactions. For instance, radical cyclizations of alkynyl nitriles tethered to other ring systems can lead to the formation of fused heterocyclic structures. thegoodscentscompany.com The generation of a radical at the benzylic position of this compound could potentially initiate intramolecular cyclization, depending on the substitution pattern and reaction conditions. Such cyclizations are valuable for the synthesis of complex polycyclic molecules. rsc.org

Formation of Cyanomethylated Products

The cyanomethyl group of this compound contains an active methylene unit, making the benzylic protons acidic and susceptible to deprotonation by a base. This property allows the molecule to act as a nucleophile in alkylation reactions, leading to the formation of α-alkylated or α-arylated products. The general principle involves the deprotonation of the benzylic carbon to form a carbanion, which then attacks an electrophile.

Phase-transfer catalysis is a common and effective method for the alkylation of phenylacetonitriles. In this approach, a quaternary ammonium (B1175870) salt facilitates the transfer of the hydroxide anion from an aqueous phase to the organic phase, where it deprotonates the phenylacetonitrile. The resulting carbanion then reacts with an alkyl halide. This method is often preferred due to its simplicity and the use of aqueous alkali hydroxides instead of more hazardous bases like sodium amide or potassium tert-butoxide in anhydrous organic solvents. For instance, the alkylation of phenylacetonitrile with ethyl bromide can be achieved in high yields using a catalytic amount of benzyltriethylammonium chloride in the presence of 50% aqueous sodium hydroxide.

Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl (B1604629) alcohols has also been reported. This method utilizes a CuCl2/TMEDA catalytic system and a base like potassium tert-butoxide to achieve the cross-coupling reaction, affording α-alkylated nitriles in good yields. eie.gr Mechanistic studies suggest the involvement of a hydrogen atom abstraction from the alcohol, leading to the formation of copper-hydride species. eie.gr

The table below summarizes representative conditions for the alkylation of phenylacetonitrile derivatives, which are applicable to this compound.

Alkylating AgentBase/CatalystSolventYieldReference
Ethyl bromide50% NaOH / Benzyltriethylammonium chlorideBenzene (B151609)78-84%N/A
Benzyl alcoholKOtBu / CuCl2/TMEDAToluene (B28343)up to 99% eie.gr
ChloroacetonePotassium tert-butylateDMF16% arkat-usa.org
Bromoacetone (B165879)Potassium tert-butylateDMF70-71% arkat-usa.org

It is important to note that the reactivity of the alkylating agent and the choice of base and solvent can significantly impact the yield of the desired cyanomethylated product. For example, in the alkylation of diphenylacetonitrile, bromoacetone and in-situ prepared iodoacetone (B1206111) gave significantly better yields than chloroacetone. arkat-usa.org

Intramolecular Cyclization Pathways

The strategic positioning of the cyanomethyl and methoxymethyl groups in this compound provides the potential for intramolecular cyclization reactions to form various heterocyclic systems. One notable pathway is the Thorpe-Ziegler reaction, which is an intramolecular condensation of a dinitrile to form a cyclic ketone after acidic hydrolysis. wikipedia.org While the parent compound is a mono-nitrile, derivatives containing a second nitrile group could undergo this cyclization.

More relevant to the title compound are cyclizations involving the cyanomethyl group and the aromatic ring or the methoxymethyl group. For instance, the synthesis of benzofuran (B130515) derivatives can be achieved from related precursors. A domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)acetonitrile (B1272177) with terminal acetylenes, followed by an intramolecular carbanion-yne cyclization, yields 2,3-disubstituted benzo[b]furans. organic-chemistry.org Although this example starts with a bromo-substituted precursor, it highlights the potential for the cyanomethyl carbanion to participate in cyclization.

Furthermore, the synthesis of isoindoline (B1297411) derivatives, which are structurally related to potential cyclization products of this compound, has been explored. nih.govorganic-chemistry.orgmdpi.com For example, the reaction of methyl 2-bromomethyl-3-methoxymethylbenzoate with (S)-3-amino-3-methylpiperidine-2,6-dione followed by reflux in acetic acid leads to a complex isoindoline-containing structure. google.com This suggests that under appropriate conditions, the cyanomethyl group, possibly after transformation, could react with the aromatic ring or a modified form of the methoxymethyl group to form a five-membered nitrogen-containing ring.

The synthesis of benzofuranones and benzofurans from 3-hydroxy-2-pyrones and nitroalkenes demonstrates another route to fused ring systems that are topologically similar to what could be envisioned from intramolecular reactions of derivatives of this compound. oregonstate.edu

Role of the Methoxymethyl Group in Reactivity and Functionalization

The methoxymethyl (MOM) group at the ortho position plays a multifaceted role in the reactivity and functionalization of this compound. It can act as a protecting group for a phenolic hydroxyl group, and its ether oxygen can direct metallation to specific positions on the aromatic ring.

Protection and Deprotection Strategies

The methoxymethyl group is a common protecting group for alcohols and phenols due to its stability under a range of conditions. wikipedia.orgorganic-chemistry.org It is typically introduced by reacting an alcohol with chloromethyl methyl ether in the presence of a non-nucleophilic base. wikipedia.org

Deprotection of the MOM ether can be achieved under acidic conditions, often using strong acids, which may not be suitable for substrates with acid-labile functional groups. nih.gov However, milder methods for the cleavage of MOM ethers have been developed. For example, a combination of trimethylsilyl (B98337) triflate (TMSOTf) or triethylsilyl triflate (TESOTf) and 2,2′-bipyridyl can effectively deprotect aromatic MOM ethers. nih.govrsc.org This reaction proceeds through the formation of a silyl (B83357) ether intermediate, which is then hydrolyzed to the corresponding phenol. nih.gov Another mild method involves the use of zinc bromide and n-propylthiol, which can selectively cleave MOM ethers in the presence of other protecting groups. organic-chemistry.org

The table below presents a selection of reagents for the deprotection of aromatic MOM ethers.

ReagentConditionsReference
Trimethylsilyl triflate / 2,2'-BipyridylCH3CN, 0 °C to rt nih.govrsc.org
Triethylsilyl triflate / 2,2'-BipyridylCH3CN, 0 °C to rt nih.govrsc.org
Zinc bromide / n-PropylthiolN/A organic-chemistry.org
Strong acids (e.g., HCl)N/A nih.gov

Directed Functionalization via the Methoxymethyl Ether

The oxygen atom of the methoxymethyl group can act as a directing group in ortho-lithiation reactions. This process, known as Directed ortho-Metalation (DoM), allows for the regioselective functionalization of the aromatic ring at the position ortho to the directing group. The heteroatom of the directing group coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of the adjacent aromatic proton. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents.

The methoxymethyl group is recognized as a powerful directing group in DoM chemistry. This allows for the introduction of substituents at the C3 position of the phenyl ring in this compound. This strategy provides a powerful tool for the synthesis of polysubstituted aromatic compounds with high regiocontrol.

Derivatization and Chemical Transformations

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials. nih.govnih.gov The reactivity of the nitrile group and the adjacent benzylic position in 2-[2-(methoxymethyl)phenyl]acetonitrile can be harnessed to construct these important structural motifs.

Pyrroles and Pyrrolidines

Pyrrole and pyrrolidine (B122466) rings are core structures in numerous biologically active compounds. While direct synthesis from this compound is not prominently documented, established synthetic routes for phenylacetonitrile (B145931) derivatives suggest potential pathways. For instance, the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and a Michael acceptor like a chalcone, is a common method for creating pyrroles. nih.gov A plausible, albeit multi-step, approach could involve the transformation of the nitrile group into a suitable functional group that can participate in cyclization reactions.

Similarly, the synthesis of substituted pyrrolidines often involves the cyclization of functionalized amine precursors. prepchem.comchemicalbook.com The nitrile group of this compound could be reduced to a primary amine, which could then undergo cyclization with an appropriate dielectrophile to form the pyrrolidine ring.

Imidazoles and Oxazoles

Imidazoles and oxazoles are five-membered heterocycles with significant applications in medicinal chemistry. nih.govslideshare.net The synthesis of oxazoles can be achieved through various methods, including the Fischer oxazole (B20620) synthesis, which involves the reaction of a cyanohydrin with an aldehyde under acidic conditions. wikipedia.org This suggests a potential pathway where this compound could be transformed into an intermediate capable of undergoing such a cyclization.

For imidazoles, a common synthetic strategy is the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine (Debus-Radiszewski synthesis). nih.govresearchgate.net The nitrile group of the parent compound could be converted into an amidine, which could then serve as a synthon in the construction of the imidazole (B134444) ring.

Other Heterocyclic Scaffolds

The versatility of the nitrile group extends to the synthesis of other heterocyclic systems. For example, the reaction of nitriles with lithium bis(trimethylsilyl)amide (LiHMDS) can produce β-ketonitriles, which are valuable intermediates. rsc.org These intermediates can then be used to construct a variety of heterocyclic scaffolds, including pyrimidines and pyrazoles, through condensation reactions with appropriate reagents like guanidine (B92328) or hydrazine, respectively. nih.gov

Formation of Carboxylic Acid Derivatives and Amides

One of the most fundamental transformations of nitriles is their hydrolysis to carboxylic acids. libretexts.orgmsu.edu This reaction can be performed under acidic or basic conditions. In the case of this compound, hydrolysis would yield 2-[2-(methoxymethyl)phenyl]acetic acid. This carboxylic acid is a key intermediate that opens the door to a wide array of derivatives. uomustansiriyah.edu.iqlibretexts.org

Once formed, 2-[2-(methoxymethyl)phenyl]acetic acid can be readily converted into amides through reaction with amines. nih.gov This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride, or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org The direct reaction of esters with specialized reagents like sodium amidoboranes also provides an efficient route to amides. nih.gov

Starting MaterialReactionIntermediate/ProductSignificance
This compoundNitrile Hydrolysis2-[2-(methoxymethyl)phenyl]acetic acidPrecursor to various derivatives libretexts.orgmsu.edu
2-[2-(methoxymethyl)phenyl]acetic acidAmidation (with an amine)2-[2-(methoxymethyl)phenyl]acetamide derivativesFormation of stable amide bonds nih.govrsc.org

Construction of Fused Ring Systems and Polycyclic Architectures

The strategic placement of functional groups in this compound also allows for its use in constructing more complex, fused ring systems, which are common in natural products and pharmaceuticals.

Benzofuranone Synthesis

Benzofuranones are an important class of heterocyclic compounds with diverse biological activities. oregonstate.edu Research has shown that 2-(cyanomethyl)phenyl derivatives can serve as effective precursors for benzofuran (B130515) synthesis. researchgate.net Specifically, compounds like α-(2-formylaryloxy)acetonitriles can undergo domino reactions to yield benzofuran derivatives. organic-chemistry.org

A plausible synthetic route starting from this compound would involve the oxidation of the methoxymethyl group to an aldehyde. This would generate a 2-(2-formylphenyl)acetonitrile (B144193) intermediate. This intermediate, possessing both a nitrile and an ortho-aldehyde group, is primed for intramolecular cyclization to form a substituted benzofuran. Palladium-catalyzed reactions have been reported for the cyclization of similar substrates, such as 2-(2-formylphenoxy) acetonitriles, to produce benzofuran heterocycles. nih.gov

Starting Material/IntermediateTransformationProduct ClassKey Feature
This compoundOxidation of methoxymethyl group2-(2-formylphenyl)acetonitrileGeneration of an aldehyde functionality
2-(2-formylphenyl)acetonitrileIntramolecular CyclizationBenzofuran DerivativesFormation of a fused heterocyclic ring system researchgate.netnih.gov

Indole (B1671886) and Related Biaryl Systems

The strategic placement of the cyanomethyl and methoxymethyl groups in this compound makes it a potentially valuable precursor for the synthesis of more complex heterocyclic and polycyclic aromatic systems, such as indoles and biaryls. The construction of these scaffolds often relies on transition-metal-catalyzed cross-coupling and cyclization reactions, where the nitrile and the ortho-substituent can be manipulated to achieve the desired molecular architecture.

Biaryl Synthesis via Cross-Coupling Reactions

A primary route to biaryl systems involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically couples an organoboron compound (like an arylboronic acid) with an aryl halide or triflate. For a compound like this compound to be used in such a reaction, it would first need to be functionalized with a suitable leaving group, such as bromine or iodine, on the phenyl ring.

Drawing parallels from established methodologies, a halogenated derivative of this compound could be coupled with various arylboronic acids. Research has demonstrated the successful Suzuki-Miyaura cross-coupling of substituted bromophenylacetonitriles with arylboronic acids to generate biphenyl (B1667301) acetonitriles. mdpi.com In a typical procedure, the reaction is carried out in the presence of a palladium catalyst, such as palladium(II) chloride, and a base like potassium carbonate. mdpi.com The reaction medium can be a mixture of a high-boiling-point solvent like polyethylene (B3416737) glycol (PEG-400) and water, allowing the reaction to proceed efficiently at room temperature. mdpi.com

This approach offers a modular way to construct a wide array of biaryl structures where one of the aryl rings is the 2-(methoxymethyl)-6-(cyanomethyl)phenyl moiety. The reaction's versatility allows for the introduction of diverse electronic and steric features on the second aryl ring by simply changing the arylboronic acid coupling partner.

Table 1: Representative Suzuki-Miyaura Cross-Coupling for Biaryl Acetonitrile (B52724) Synthesis

This table illustrates a general, analogous reaction for the synthesis of biphenyl acetonitriles, based on established literature. mdpi.com

EntryAryl HalideArylboronic AcidCatalyst SystemProductYield (%)
12-(4-Bromophenyl)acetonitrilePhenylboronic acidPdCl₂, K₂CO₃, PEG₄₀₀/H₂O2-(Biphenyl-4-yl)acetonitrileHigh
22-(4-Bromophenyl)acetonitrile4-Methoxyphenylboronic acidPdCl₂, K₂CO₃, PEG₄₀₀/H₂O2-(4'-Methoxybiphenyl-4-yl)acetonitrileHigh
32-(4-Bromophenyl)acetonitrile3-Chlorophenylboronic acidPdCl₂, K₂CO₃, PEG₄₀₀/H₂O2-(3'-Chlorobiphenyl-4-yl)acetonitrileHigh

Potential for Indole Synthesis

The synthesis of indoles from phenylacetonitrile derivatives is more complex and typically requires the presence of an ortho-amino group. Palladium-catalyzed methods are prominent for constructing the indole core from o-alkynylanilines. snnu.edu.cnnih.govresearchgate.netrsc.org To utilize this compound as a starting material for these modern indole syntheses, it would need to undergo significant chemical modification. This would involve introducing an amino group and an alkyne group onto the phenyl ring, transforming it into a suitable o-alkynylaniline precursor.

Another potential, albeit less direct, pathway could involve the conversion of the nitrile group into an isonitrile. Iron-catalyzed methods have been developed for the synthesis of 3-substituted indoles through the coupling of isonitriles with olefins. nih.gov This strategy would also necessitate prior functionalization of the phenyl ring of this compound to introduce the required olefinic component for the intramolecular cyclization.

While direct applications are not extensively documented, the functional groups of this compound provide handles for these and other classical indole syntheses, such as the Fischer or Bischler-Möhlau methods, following appropriate functional group interconversions.

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For compounds similar to 2-[2-(methoxymethyl)phenyl]acetonitrile, such as other methoxyphenol derivatives, DFT calculations at levels like B3LYP/6-31G(d,p) are employed to optimize the molecular geometry. researchgate.net These calculations can predict key structural parameters. For instance, in a related compound, (E)-2-[(2-Bromophenylimino)methyl]-5-methoxyphenol, DFT was used to determine the optimized molecular geometry. researchgate.net

Table 1: Representative Predicted Bond Lengths and Angles from DFT Calculations on Structurally Similar Compounds

ParameterTypical Value
C-C (aromatic)1.39 Å
C-CH21.51 Å
CH2-CN1.47 Å
C≡N1.15 Å
C-O (ether)1.43 Å
∠ C-CH2-CN110-112°
∠ Ph-C-C120°

Note: These are typical values for similar chemical motifs and are for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound. Such simulations model the movement of atoms over time, revealing how the molecule might behave in different environments. For instance, MD simulations have been used to study the formation of benzonitrile (B105546) in interstellar conditions, demonstrating the power of this technique to understand molecular behavior. pnas.org

For this compound, MD simulations could elucidate the rotational freedom around the C-C bond connecting the phenyl ring and the acetonitrile (B52724) group, as well as the conformational dynamics of the methoxymethyl side chain. These dynamics can be influenced by solvent effects and temperature. Studies on other flexible molecules, like push-pull phenyl butadienes, have used dynamic NMR measurements, which can be correlated with MD simulations, to understand rotational barriers. rsc.org

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is crucial for mapping out the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can predict the most likely reaction mechanisms.

The reactivity of the acetonitrile group in this compound is a key area of investigation. Benzyl (B1604629) cyanide, a related compound, undergoes various reactions such as hydrolysis and reactions at the active methylene (B1212753) group. wikipedia.org Computational studies can model the energetic profiles of these reactions.

For example, the hydrolysis of the nitrile to a carboxylic acid or the alkylation of the α-carbon can be studied. DFT calculations can determine the activation energies for these pathways, indicating which reactions are kinetically favored. Studies on the self-reaction of benzyl radicals have shown how computational chemistry can uncover complex reaction mechanisms, including those on excited state potential energy surfaces. nih.gov

Computational methods are increasingly used to predict spectroscopic data, such as NMR chemical shifts. These predictions can aid in the structural elucidation of newly synthesized compounds. For substituted acetonitriles, both empirical and quantum mechanical methods have been used to calculate 13C NMR chemical shifts. nih.gov While these methods can provide good agreement with experimental data, deviations can occur due to factors like relativistic effects and spin-orbit coupling, which are not always included in standard calculations. nih.gov

Recent advances in machine learning, using graph neural networks, have shown promise in accurately predicting 1H NMR chemical shifts for small molecules, often outperforming traditional DFT calculations in speed and accuracy. nih.gov Such approaches could be applied to predict the NMR spectrum of this compound. The GIAO (Gauge-Including Atomic Orbital) method is a common quantum chemical approach for calculating NMR shieldings. researchgate.netresearchgate.net

Table 2: Predicted vs. Experimental NMR Shifts for a Related Compound (Acetonitrile)

NucleusPredicted Shift (ppm)Experimental Shift (ppm)
1H2.28~2.0
13C (CH3)-8.72~1.3
13C (CN)103.77~117.7

Note: Data is for the parent compound acetonitrile and serves to illustrate the application of computational methods. researchgate.net The accuracy of prediction can vary based on the method and basis set used.

Structure-Reactivity Relationship Analysis

By combining the structural insights from DFT with the mechanistic understanding from reaction pathway analysis, a comprehensive structure-reactivity relationship can be established for this compound. The electronic properties of the substituted phenyl ring, as influenced by the methoxymethyl group, play a significant role in the molecule's reactivity.

For instance, the electron-donating or -withdrawing nature of the ortho-substituent can affect the acidity of the α-protons on the acetonitrile moiety and the nucleophilicity of the nitrile nitrogen. Structure-activity relationship (SAR) studies on other substituted benzyl derivatives have shown that electronic effects (inductive vs. resonance) of substituents can significantly impact biological activity. mdpi.com Computational studies on substituted phenylcarbenes have also demonstrated a strong correlation between substituent effects and the molecule's electronic properties, which can be quantified using Hammett parameters. nih.gov

Electronic Properties and Their Influence on Reactivity

The electronic landscape of this compound is a primary determinant of its reactivity. The distribution of electron density, the energies of its molecular orbitals, and the nature of its substituent groups all play a role in how it interacts with other chemical species.

The methoxymethyl group at the ortho position is of particular importance. The oxygen atom, being highly electronegative, exerts a significant inductive electron-withdrawing effect (-I) on the aromatic ring. However, the lone pairs of electrons on the oxygen can also participate in resonance, donating electron density to the ring (+R effect). The interplay of these opposing effects influences the electron density at various positions on the phenyl ring.

Furthermore, the methoxymethyl group is known to be a directing group in certain reactions. In processes like directed ortho-metalation (DoM), the Lewis basic oxygen atom can coordinate to a metal cation (like Li+ from an organolithium reagent), which facilitates the deprotonation of the adjacent ortho position on the aromatic ring. wikipedia.orgorganic-chemistry.orgbaranlab.org This directing effect is a powerful tool in synthetic chemistry, allowing for regioselective functionalization of the aromatic ring. wikipedia.org

The cyanomethyl group (-CH2CN) also significantly impacts the molecule's electronic properties. The cyano moiety is strongly electron-withdrawing, which increases the acidity of the benzylic protons on the adjacent methylene group. This enhanced acidity makes the benzylic position a prime site for deprotonation to form a resonance-stabilized carbanion, a key intermediate in many carbon-carbon bond-forming reactions. The stability of this benzylic carbanion is further influenced by the electronic nature of the aromatic ring.

Computational methods such as Density Functional Theory (DFT) can be employed to quantify these electronic effects. Calculations can provide values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. While specific computational studies on this compound are not widely available in the reviewed literature, analysis of analogous phenylacetonitrile (B145931) derivatives shows that electron-withdrawing groups tend to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. wikipedia.org

Natural Bond Orbital (NBO) analysis is another computational technique that can elucidate the electronic structure by studying charge delocalization and intermolecular interactions. wikipedia.org For a molecule like this compound, NBO analysis could provide detailed information on the hyperconjugative interactions that stabilize the molecule and influence its reactivity.

Steric Effects in Directed Reactions

The spatial arrangement of atoms, or steric effects, plays a crucial role in the reactivity of this compound, particularly in reactions where the approach of a reagent is sensitive to crowding. The ortho-substituted methoxymethyl group introduces significant steric hindrance around one side of the cyanomethyl group.

This steric bulk can influence the regioselectivity and stereoselectivity of reactions. For instance, in reactions involving the benzylic position, the methoxymethyl group can direct an incoming reagent to the less hindered face of the molecule. This is a common strategy in asymmetric synthesis to control the formation of a specific enantiomer.

The "ortho effect" is a well-documented phenomenon in substituted benzene (B151609) compounds where ortho substituents can induce unique reactivity patterns compared to their meta and para isomers, often due to steric hindrance. wikipedia.org In the case of this compound, the methoxymethyl group can sterically hinder the rotation of the cyanomethyl group and influence the conformation of the molecule, which in turn can affect its reactivity.

Table 1: Selected Steric Parameters for the Methoxymethyl Group

ParameterValueDescription
Charton's Upsilon (ʋ)0.63Derived from van der Waals radii, indicating effective steric size.
Wintestein's A Value1.72Based on conformational equilibria in substituted cyclohexanes, representing steric demand.

This data is for the methoxymethyl substituent and provides an approximation of its steric influence.

These values suggest that the methoxymethyl group has a moderate steric demand. In the context of the entire this compound molecule, this steric presence is expected to be a significant factor in controlling the approach of reagents to both the aromatic ring and the benzylic position. For example, in reactions where a bulky base is used to deprotonate the benzylic carbon, the methoxymethyl group could influence the trajectory of the base, potentially leading to diastereoselective outcomes if a chiral center is formed.

Applications As Building Blocks in Complex Chemical Synthesis

Precursors for Biologically Relevant Molecules (Focus on Synthetic Strategy)

The inherent reactivity of the nitrile group, coupled with the potential for modification of the methoxymethyl substituent, positions 2-[2-(methoxymethyl)phenyl]acetonitrile as a key precursor in the synthesis of various biologically active compounds.

The structural motif of this compound serves as a versatile scaffold in the design and synthesis of pharmaceutical intermediates. While direct examples of its use in commercially available drugs are not extensively documented in publicly available literature, its potential is underscored by the common practice of utilizing substituted phenylacetonitriles in medicinal chemistry. For instance, related compounds like 4-methoxy-2-methylbenzylnitrile are crucial intermediates in the preparation of corticotropin-releasing factor (CRF) receptor antagonists, which are investigated for their potential in treating stress-related disorders. patsnap.com The ortho-methoxymethyl group in the target compound offers a handle for further chemical transformations, allowing for the generation of a library of diverse structures for biological screening. A patent for the preparation of prasugrel, an antiplatelet agent, describes the use of various organic solvents, including acetonitrile (B52724), in the synthesis of its intermediates, highlighting the general utility of nitrile-containing compounds in pharmaceutical manufacturing. justia.com

A patent describes the synthesis of (3-methoxymethyl-2-nitrophenyl)acetonitrile as a useful intermediate for agricultural chemicals. google.com This suggests that the ortho-substituted phenylacetonitrile (B145931) framework is recognized for its utility in constructing molecules with biological activity. The conversion of the nitrile group to other functional groups, such as amines or carboxylic acids, opens up pathways to a wide range of heterocyclic and carbocyclic scaffolds that are prevalent in many drug molecules.

Table 1: Examples of Related Phenylacetonitrile Derivatives in Pharmaceutical Intermediate Synthesis

Phenylacetonitrile DerivativeApplication/Significance
4-methoxy-2-methylbenzylnitrileIntermediate for corticotropin-releasing factor (CRF) receptor antagonists. patsnap.com
(3-methoxymethyl-2-nitrophenyl)acetonitrileIntermediate for agricultural chemicals. google.com
p-methoxyphenylacetonitrilePrecursor for l-[cyano-(p-methoxyphenyl)methyl]cyclohexanol, a key intermediate. google.com

While direct applications of this compound in the total synthesis of natural products are not prominently reported, its structure lends itself to the synthesis of natural product analogs. The development of synthetic analogs of natural products is a crucial strategy in medicinal chemistry to improve efficacy, reduce toxicity, and understand structure-activity relationships. The ortho-substituted phenylacetonitrile moiety can be envisioned as a key fragment in the assembly of analogs of natural products that contain a substituted aromatic ring. For instance, various odoriferous substances, which can be natural product analogs, are synthesized through the condensation of phenylacetonitrile derivatives with cyclic ketones. google.com The ability to introduce functionality at the ortho position, as with the methoxymethyl group, allows for the exploration of steric and electronic effects on biological activity, a common practice in the design of natural product analogs.

Role in Material Science and Polymer Chemistry

The reactivity of the nitrile group makes this compound a valuable monomer and precursor in the field of material science and polymer chemistry, enabling the synthesis of polymers with tailored properties.

One of the most significant applications of nitriles in polymer chemistry is in the synthesis of 2-substituted-2-oxazolines, which are the monomers for producing poly(2-oxazoline)s (POx). POx are a class of polymers with remarkable properties, including excellent biocompatibility, tunable solubility, and low immunogenicity, making them highly attractive for biomedical applications. google.comnih.govtcichemicals.com

The synthesis of 2-oxazoline monomers typically proceeds from the corresponding nitrile. Although the direct polymerization of this compound to a poly(2-oxazoline) is not explicitly detailed in the reviewed literature, the synthesis of poly(2-methoxymethyl-2-oxazoline) (PMeOMeOx) has been reported. google.comnih.gov This polymer is noted as the most hydrophilic poly(2-oxazoline) to date, a property highly desirable for creating antifouling surfaces and for drug delivery applications. nih.gov The synthesis of PMeOMeOx was achieved through the re-acylation of linear polyethyleneimine, which itself was obtained from the hydrolysis of poly(2-ethyl-2-oxazoline). nih.gov This indirect route highlights the interest in incorporating the methoxymethyl functionality into the POx side chain. A more direct route would involve the synthesis of 2-(2-(methoxymethyl)phenyl)-2-oxazoline from this compound, followed by cationic ring-opening polymerization (CROP).

Table 2: Properties of Relevant Poly(2-oxazoline)s

PolymerKey PropertyPotential ApplicationReference
Poly(2-methyl-2-oxazoline) (PMeOx)Hydrophilic, biocompatibleDrug delivery, antifouling surfaces nih.gov
Poly(2-ethyl-2-oxazoline) (PEtOx)Hydrophilic, biocompatibleDrug delivery, tissue engineering google.com
Poly(2-methoxymethyl-2-oxazoline) (PMeOMeOx)SuperhydrophilicBiomaterials, drug delivery google.comnih.gov
Poly(2-isopropyl-2-oxazoline) (PiPrOx)ThermoresponsiveSmart materials, controlled drug release rsc.org

The resulting polymer, poly(2-(2-(methoxymethyl)phenyl)-2-oxazoline), would possess unique properties stemming from the presence of the aromatic ring and the ether linkage in the side chain, potentially influencing its solubility, thermal properties, and interaction with biological systems.

Beyond polymerization, the chemical functionalities of this compound can be harnessed to create other types of functional materials. The nitrile group can be transformed into various other functional groups, such as amines, amides, and carboxylic acids, through well-established chemical reactions. These transformations would yield a range of molecules with different properties and potential applications. For example, the corresponding aminomethyl or carboxyl derivatives could be used as ligands for metal complexes with interesting catalytic or photophysical properties, or as building blocks for metal-organic frameworks (MOFs). The presence of the methoxymethyl group provides an additional site for modification, allowing for the tuning of the material's properties.

Development of Novel Methodologies Utilizing this compound

The unique structure of this compound also makes it a valuable substrate for the development of new synthetic methodologies. The presence of a benzylic C-H bond adjacent to the nitrile group and an ortho-alkoxy group on the aromatic ring can influence the regioselectivity and reactivity in various chemical transformations.

While specific novel methodologies developed using this exact compound are not widely reported, research on related ortho-substituted phenylacetonitriles can provide insights into its potential. For example, the development of new catalytic systems for C-H activation or functionalization could utilize substrates like this compound to explore the directing group ability of the methoxymethyl group. The electronic and steric effects of the ortho-substituent could lead to novel and selective transformations that are not achievable with other phenylacetonitrile derivatives.

Future Perspectives and Research Directions

Unexplored Reactivity Patterns

The reactivity of 2-[2-(methoxymethyl)phenyl]acetonitrile is largely untapped, offering significant opportunities for discovering novel chemical transformations. The interplay between the electron-withdrawing nitrile group and the ortho-methoxymethyl substituent could lead to unique reactivity at the benzylic position and on the aromatic ring.

Key Areas for Exploration:

Benzylic C-H Functionalization: The methylene (B1212753) bridge is activated by both the phenyl ring and the nitrile group. This position is a prime target for functionalization. While alkylation of phenylacetonitrile (B145931) derivatives is common, more advanced C-H activation and functionalization reactions remain to be explored. This could involve transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Intramolecular Cyclization: The ortho-positioning of the methoxymethyl group relative to the acetonitrile (B52724) side chain provides a template for intramolecular cyclization reactions. Under acidic or Lewis acidic conditions, the ether could act as a leaving group or a reactive partner, potentially leading to the formation of novel heterocyclic or polycyclic aromatic systems.

Nitrile Group Transformations: The nitrile group is a versatile functional handle. Beyond simple hydrolysis to carboxylic acids or reduction to amines, its participation in cycloaddition reactions or its activation by metal complexes could yield unique molecular architectures. thegoodscentscompany.com The reactivity of related nitrile compounds, such as in the formation of ketimido- and enamido-rhenium PNP pincer complexes, highlights the potential for metal-ligand cooperation in activating the C≡N triple bond. thegoodscentscompany.com

Directed Ortho-Metalation: The methoxymethyl group could potentially act as a directing group for ortho-lithiation or other metalation reactions on the phenyl ring, allowing for regioselective functionalization at the C3 position.

Sustainable Synthesis Methodologies

Developing green and sustainable methods for synthesizing this compound and its derivatives is crucial for future applications. Traditional syntheses of similar compounds, such as p-methoxyphenylacetonitrile, often involve multi-step processes using hazardous reagents like sodium cyanide and volatile organic solvents. orgsyn.org

Future research should focus on greener alternatives that improve efficiency and reduce environmental impact. nih.gov

Potential Sustainable Approaches:

Biocatalysis: The use of enzymes, such as nitrilases, could provide a highly selective and environmentally benign route for synthesizing or transforming nitrile compounds. thegoodscentscompany.com

Flow Chemistry: Continuous flow reactors can offer enhanced safety, better temperature control, and improved scalability compared to batch processes, particularly when handling potentially hazardous reagents or intermediates.

Greener Reaction Media: Replacing traditional organic solvents with water, supercritical fluids, or bio-based solvents would significantly reduce the environmental footprint of the synthesis.

Catalytic Cyanation: Exploring catalytic methods for introducing the nitrile group, using less toxic cyanide sources or alternative cyanation reagents, would be a major advancement over classical methods that use stoichiometric amounts of alkali metal cyanides. orgsyn.org

Table 1: Comparison of Synthetic Methodologies for Phenylacetonitrile Derivatives

MethodologyTraditional Approach (e.g., for p-methoxyphenylacetonitrile) orgsyn.orgPotential Sustainable ApproachKey Advantages of Sustainable Approach
Starting MaterialsAnisyl alcohol, derived from petrochemical sources.Bio-based phenols or aldehydes.Reduces reliance on fossil fuels, lower carbon footprint.
Cyanide SourceSodium cyanide (NaCN).Catalytic systems with less toxic cyanide sources (e.g., acetone (B3395972) cyanohydrin) or cyanide-free routes.Improved safety, reduced toxicity of waste streams.
SolventsBenzene (B151609), acetone, dioxane.Water, ethanol, or solvent-free conditions.Reduced VOC emissions, lower toxicity, and easier workup.
Process TypeBatch processing.Continuous flow synthesis.Enhanced safety, scalability, and process control.

Advanced Applications in Chemical Biology and Material Science

While direct applications of this compound have not been extensively reported, its structure serves as a valuable scaffold for designing molecules with potential utility in chemical biology and material science.

Chemical Biology: The phenylacetonitrile core is present in various biologically active molecules. For instance, α-phenyl-α-(2-pyridyl)acetonitrile is known as a major metabolite of SC-15396, an inhibitor of gastric acid secretion. medchemexpress.comcaymanchem.com This suggests that derivatives of this compound could be explored as:

Intermediates for Bioactive Compounds: It can serve as a key building block for more complex molecules targeting specific biological pathways.

Probes for Biological Systems: The molecule could be functionalized with reporter tags to study enzyme activity or protein-ligand interactions.

Material Science: The unique combination of an aromatic ring and a polar nitrile group makes this compound an interesting candidate for materials science applications. Phenyl methoxyacrylate derivatives, which share structural similarities, have been developed as potent acaricides for agricultural use, demonstrating how this class of compounds can be optimized for specific functions. mdpi.com

Building Blocks for Organic Electronics: The aromatic system and nitrile group could be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Precursors for Advanced Polymers: The nitrile functionality can be polymerized or incorporated into polymer backbones to create materials with high thermal stability and specific dielectric properties.

Table 2: Potential Future Applications

FieldPotential ApplicationRationale / Underlying Principle
Chemical BiologyScaffold for drug discovery.The phenylacetonitrile motif is a known pharmacophore and can be readily modified. medchemexpress.com
Chemical BiologyMetabolic probes.Can be used to synthesize analogs of known metabolites to study metabolic pathways. caymanchem.com
Material ScienceMonomers for specialty polymers.The nitrile group can undergo polymerization or be used to modify polymer properties.
Material ScienceComponents for liquid crystals.The rigid phenyl ring and polar nitrile group are common features in liquid crystalline molecules.
AgrochemicalsIntermediate for pesticides.Structurally related phenyl methoxyacrylates show significant acaricidal activity. mdpi.com

Q & A

Q. What are the optimized synthetic routes for 2-[2-(methoxymethyl)phenyl]acetonitrile, and how can reaction conditions be systematically validated?

Methodological Answer:

  • Route Selection : Base-mediated nucleophilic substitution is a common approach. For example, a weak base like K₂CO₃ in acetonitrile facilitates alkylation of precursors such as substituted phenols or halides (e.g., 2-chloroacetamide reactions) .
  • Validation Steps :
    • Monitor reaction progress via TLC every 4–6 hours to track intermediate formation .
    • Optimize solvent polarity (e.g., acetonitrile vs. DMF) to balance reaction rate and byproduct suppression.
    • Post-reaction purification involves filtration to remove excess base and solvent evaporation under reduced pressure .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • Key Techniques :
    • NMR : ¹H and ¹³C NMR identify methoxymethyl (-CH₂OCH₃) and nitrile (-CN) groups. Aromatic protons typically appear at δ 6.8–7.5 ppm, while the nitrile carbon resonates near δ 115–120 ppm .
    • FTIR : Confirm nitrile stretches at ~2240 cm⁻¹ and methoxy C-O stretches at ~1100 cm⁻¹ .
    • Single-Crystal XRD : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding with solvents) .

Q. What safety protocols are essential for handling nitrile-containing compounds like this compound?

Methodological Answer:

  • Precautions :
    • Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid inhalation or skin contact .
    • Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation .
    • Dispose of waste via controlled incineration with scrubbers to neutralize toxic cyanide byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Applications :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites prone to electrophilic attack.
    • Simulate transition states in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to optimize ligand selection .
  • MD Simulations : Model solvation effects in acetonitrile to predict aggregation behavior or solvent-solute interactions .

Q. How can conflicting NMR data for structurally similar acetonitrile derivatives be resolved?

Methodological Answer:

  • Case Study : If aromatic proton splitting patterns overlap (e.g., due to methoxymethyl rotation):
    • Use 2D NMR (COSY, NOESY) to assign coupling partners and confirm substituent positions.
    • Compare with computational NMR predictions (e.g., Gaussian-based chemical shift calculations) .

Q. What strategies stabilize this compound against thermal or photolytic degradation?

Methodological Answer:

  • Stability Testing :
    • Conduct accelerated aging studies under UV light (254 nm) and elevated temperatures (40–60°C).
    • Analyze degradation products via GC-MS; common pathways include nitrile hydrolysis to amides or carboxylic acids .
  • Stabilizers : Add radical scavengers (e.g., BHT) or store in amber vials to inhibit photooxidation .

Q. How does the methoxymethyl group influence the compound’s applicability in drug discovery (e.g., pharmacokinetics, target binding)?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • The methoxymethyl group enhances solubility via polar interactions but may reduce blood-brain barrier penetration.
    • Docking Studies : Molecular docking against viral proteases (e.g., SARS-CoV-2 Mpro) can assess hydrogen-bonding potential with active-site residues .
  • Structural Modifications : Replace the methoxymethyl group with ethoxy or hydroxy variants to tune lipophilicity and binding affinity .

Q. What advanced analytical methods (e.g., hyphenated techniques) quantify trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS :
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile.
    • Detect impurities at ppm levels using MRM (multiple reaction monitoring) .
  • Headspace GC-MS : Identify volatile degradation products (e.g., formaldehyde from methoxymethyl cleavage) .

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